![molecular formula C15H12F3N3O4 B2969826 3-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole CAS No. 2034601-00-6](/img/structure/B2969826.png)
3-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. The compound consists of a benzodioxole moiety, a pyrrolidine ring, and an oxadiazole ring, each contributing to its distinct chemical properties.
作用机制
Target of Action
The primary targets of this compound are cancer cells, specifically prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . These cells are targeted due to their abnormal growth and division patterns, which this compound aims to disrupt.
Mode of Action
This compound interacts with its targets by causing cell cycle arrest at the S phase and inducing apoptosis in CCRF-CEM cancer cells . This means that the compound interferes with the cell’s ability to divide and grow, leading to cell death.
Biochemical Pathways
The compound affects the biochemical pathways related to cell division and growth. Specifically, it modulates microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This disruption of the cell’s structural integrity leads to mitotic blockade and cell apoptosis .
Result of Action
The result of the compound’s action is the inhibition of cancer cell growth and the induction of apoptosis. This is achieved through the disruption of cell division and growth processes, leading to cell death . The compound has shown good selectivity between cancer cells and normal cells , suggesting that it may have a favorable therapeutic index.
生化分析
Biochemical Properties
It has been found to interact with certain enzymes and proteins
Cellular Effects
In terms of cellular effects, Benzo[d][1,3]dioxol-5-yl(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone has been found to have an impact on various types of cells and cellular processes . It has been observed to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms of these effects are still being studied.
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the benzodioxole and pyrrolidine intermediates. These intermediates are then subjected to cyclization reactions to form the oxadiazole ring. Common reagents used in these reactions include trifluoromethylating agents, oxidizing agents, and various catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes that minimize waste and reduce production costs.
化学反应分析
Types of Reactions
3-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium or platinum catalysts for facilitating various reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxadiazole derivatives, while reduction can lead to the formation of reduced benzodioxole or pyrrolidine derivatives.
科学研究应用
3-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
相似化合物的比较
Similar Compounds
1,3-Benzodioxole derivatives: Compounds with similar benzodioxole moieties that exhibit comparable chemical properties.
Pyrrolidine derivatives: Compounds containing pyrrolidine rings that may share similar biological activities.
Oxadiazole derivatives: Compounds with oxadiazole rings that are often studied for their diverse chemical and biological properties.
Uniqueness
3-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential applications. The presence of the trifluoromethyl group, in particular, enhances its stability and biological activity, making it a valuable compound for various research and industrial purposes.
属性
IUPAC Name |
1,3-benzodioxol-5-yl-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N3O4/c16-15(17,18)14-19-12(20-25-14)9-3-4-21(6-9)13(22)8-1-2-10-11(5-8)24-7-23-10/h1-2,5,9H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGZOAZRWGMATF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 3-(1,3-benzothiazol-2-yl)-2-(2-chlorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2969744.png)
![5-{3-[(4-Ethoxyphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2969745.png)
![2-methoxy-N-[(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2969746.png)
![N-[1-(1-Hydroxypropan-2-yl)-2-(trifluoromethyl)benzimidazol-5-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2969747.png)
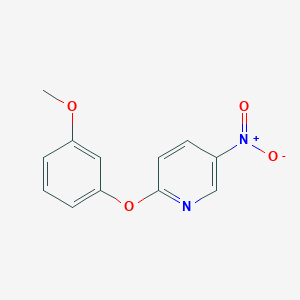
![1-(2-chlorobenzyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2969754.png)
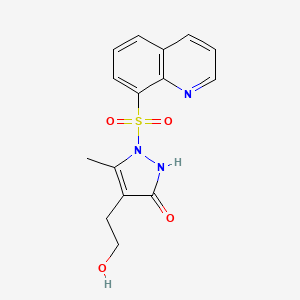
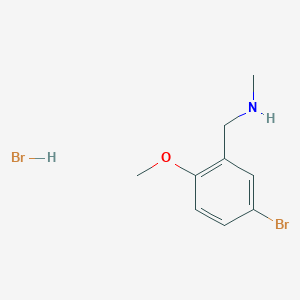
![N-[1-(pyrazine-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2969759.png)
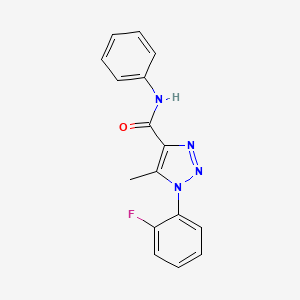
![6-chloro-N-[2-(propylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2969762.png)
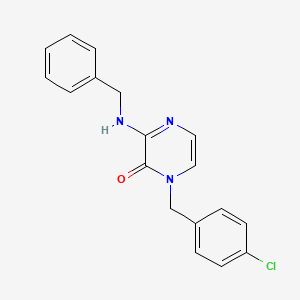
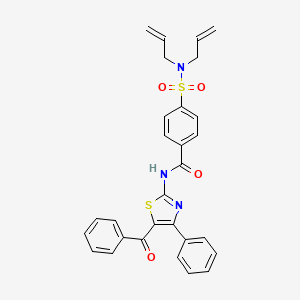
![N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2969766.png)
